molecular formula C14H11Cl2NO2 B195802 Diclofenac CAS No. 15307-86-5

Diclofenac

Cat. No. B195802
CAS RN: 15307-86-5
M. Wt: 296.1 g/mol
InChI Key: DCOPUUMXTXDBNB-UHFFFAOYSA-N
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Description

Diclofenac is a nonsteroidal anti-inflammatory drug (NSAID) used to treat mild-to-moderate pain and helps to relieve symptoms of arthritis such as inflammation, swelling, stiffness, and joint pain . This medicine does not cure arthritis and will only help you as long as you continue to take it .


Synthesis Analysis

Diclofenac is prepared by acid-catalyzed cyclization of N-(2,6-dichlorophenyl)-α-(methylsulfinyl) acetanilide or of α-chloro-N-(2,6-dichlorophenyl)-α-(methylthio) acetanilide followed by desulfurization and hydrolysis of the resultant 1-(2,6-dichlorophenyl)-3-(methylthio) oxindole . The current industrial method for the synthesis of diclofenac sodium uses 2,6-dichloro-N-diphenylaniline as a key intermediate, which is obtained via a Smiles rearrangement followed by an amide hydrolysis .


Molecular Structure Analysis

The key features defining the diclofenac structure include intramolecular N-H ⋯O hydrogen bond confirmed during the X-ray analysis . Noncovalent interactions, which define the molecular structure of diclofenac, were identified using the Quantum Theory of Atoms in Molecules and the NCI index .


Chemical Reactions Analysis

Diclofenac is efficiently mineralized by photocatalysis via hydroxylation of the aromatic rings to form 2-aminophenol, catechol, benzene-triol, 2,6-dichloroaniline, and fumaric acid, which in turn are completely mineralized to CO2 and water .


Physical And Chemical Properties Analysis

Diclofenac has a density of 1.4±0.1 g/cm3, a boiling point of 412.0±45.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.0 mmHg at 25°C . Its molar refractivity is 76.5±0.3 cm3, and it has a polar surface area of 49 Å2 .

Safety And Hazards

Diclofenac can increase your risk of fatal heart attack or stroke, especially if you use it long term or take high doses, or if you have heart disease . It may also cause stomach or intestinal bleeding, which can be fatal . It is toxic if swallowed, harmful in contact with skin, and causes skin and serious eye irritation .

Future Directions

Topical NSAIDs such as diclofenac should be considered as a guideline-supported, generally well-tolerated, and effective first-line treatment option for knee and hand OA, especially for older patients and those who have comorbid conditions and/or risk factors for various systemic (gastrointestinal, hepatic, renal, or cardiovascular) adverse events associated with oral NSAIDs, particularly at high doses and with long-term use .

properties

IUPAC Name

2-[2-(2,6-dichloroanilino)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2NO2/c15-10-5-3-6-11(16)14(10)17-12-7-2-1-4-9(12)8-13(18)19/h1-7,17H,8H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCOPUUMXTXDBNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)O)NC2=C(C=CC=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

15307-81-0 (mono-potassium salt)
Record name Diclofenac [USAN:INN:BAN]
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DSSTOX Substance ID

DTXSID6022923
Record name Diclofenac
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Molecular Weight

296.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Diclofenac
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Solubility

In water, 2.37 mg/L at 25 °C, 4.47e-03 g/L
Record name Diclofenac
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Record name Diclofenac
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Mechanism of Action

Diclofenac inhibits cyclooxygenase-1 and -2, the enzymes responsible for production of prostaglandin (PG) G2 which is the precursor to other PGs. These molecules have broad activity in pain and inflammation and the inhibition of their production is the common mechanism linking each effect of diclofenac. PGE2 is the primary PG involved in modulation of nociception. It mediates peripheral sensitization through a variety of effects. PGE2 activates the Gq-coupled EP1 receptor leading to increased activity of the inositol trisphosphate/phospholipase C pathway. Activation of this pathway releases intracellular stores of calcium which directly reduces action potential threshold and activates protein kinase C (PKC) which contributes to several indirect mechanisms. PGE2 also activates the EP4 receptor, coupled to Gs, which activates the adenylyl cyclase/protein kinase A (AC/PKA) signaling pathway. PKA and PKC both contribute to the potentiation of transient receptor potential cation channel subfamily V member 1 (TRPV1) potentiation, which increases sensitivity to heat stimuli. They also activate tetrodotoxin-resistant sodium channels and inhibit inward potassium currents. PKA further contributes to the activation of the P2X3 purine receptor and sensitization of T-type calcium channels. The activation and sensitization of depolarizing ion channels and inhibition of inward potassium currents serve to reduce the intensity of stimulus necessary to generate action potentials in nociceptive sensory afferents. PGE2 act via EP3 to increase sensitivity to bradykinin and via EP2 to further increase heat sensitivity. Central sensitization occurs in the dorsal horn of the spinal cord and is mediated by the EP2 receptor which couples to Gs. Pre-synaptically, this receptor increases the release of pro-nociceptive neurotransmitters glutamate, CGRP, and substance P. Post-synaptically it increases the activity of AMPA and NMDA receptors and produces inhibition of inhibitory glycinergic neurons. Together these lead to a reduced threshold of activating, allowing low intensity stimuli to generate pain signals. PGI2 is known to play a role via its Gs-coupled IP receptor although the magnitude of its contribution varies. It has been proposed to be of greater importance in painful inflammatory conditions such as arthritis. By limiting sensitization, both peripheral and central, via these pathways NSAIDs can effectively reduce inflammatory pain. PGI2 and PGE2 contribute to acute inflammation via their IP and EP2 receptors. Similarly to β adrenergic receptors these are Gs-coupled and mediate vasodilation through the AC/PKA pathway. PGE2 also contributes by increasing leukocyte adhesion to the endothelium and attracts the cells to the site of injury. PGD2 plays a role in the activation of endothelial cell release of cytokines through its DP1 receptor. PGI2 and PGE2 modulate T-helper cell activation and differentiation through IP, EP2, and EP4 receptors which is believed to be an important activity in the pathology of arthritic conditions. By limiting the production of these PGs at the site of injury, NSAIDs can reduce inflammation. PGE2 can cross the blood-brain barrier and act on excitatory Gq EP3 receptors on thermoregulatory neurons in the hypothalamus. This activation triggers an increase in heat-generation and a reduction in heat-loss to produce a fever. NSAIDs prevent the generation of PGE2 thereby reducing the activity of these neurons., Diclofenac has pharmacologic actions similar to those of other prototypical NSAIAs. The drug exhibits anti-inflammatory, analgesic, and antipyretic activity. The exact mechanisms have not been clearly established, but many of the actions appear to be associated principally with the inhibition of prostaglandin synthesis. Diclofenac inhibits the synthesis of prostaglandins in body tissues by inhibiting cyclooxygenase; at least 2 isoenzymes, cyclooxygenase-1 (COX-1) and -2 (COX-2) (also referred to as prostaglandin G/H synthase-1 (PGHS-10 and -2 (PGHS-2), respectively), have been identified that catalyze the formation of prostaglandins in the arachidonic acid pathway. Diclofenac, like other prototypical NSAIAs, inhibits both COS-1 and COS-2. Although the exact mechanisms have not been clearly established, NSAIAs appear to exert anti-inflammatory, analgesic, and antipyretic activity principally through inhibition of the COS-2 isoenzyme; COX-1 inhibition presumably is responsible for the drugs' unwanted effects on GI mucosa and platelet aggregation., As for all non-steroidal anti-inflammatory drugs the pharmacodynamic effects of diclofenac sodium are of anti-inflammatory, analgesic and antipyretic character due to the decrease of the prostaglandin synthesis from arachidonic acid by inhibition of the cyclo-oxygenase activity. It also induces deleterious effects on gastric and intestinal mucosa and an inhibition of platelet aggregation. /Diclofenac sodium/
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Product Name

Diclofenac

Color/Form

Crystals from ether-petroleum ether

CAS RN

15307-86-5
Record name Diclofenac
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Record name Diclofenac
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Melting Point

283-285 °C, 156-158 °C, 283 - 285 °C
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Record name Diclofenac
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Synthesis routes and methods I

Procedure details

To a stirred solution of 1-(2,6-Dichloro-phenyl)-1,3-dihydro-indol-2-one 1 (10 g, 0.03 mol) in toluene (340 mL) was added aq. NaOH (2N, 34 mL)) at rt. The resulting mixture was stirred at 90° C. for 16 h. After completion, clear solution was cooled in an ice bath and acidified with con. HCl. The precipitated solid was filtered, washed with ethanol and dried under reduced pressure to get 9.0 g (84.4% yield) of Compound 2 as an off white solid. Used in the next step without any further purification; Mass: 294.1 (M−H); 1H-NMR (400 MHz, DMSO): 12.70 (s, 1H), 7.53-7.51 (d, J=8.0 Hz, 2H), 7.24-7.16 (m, 3H), 7.08-7.03 (m, 1H), 6.87-6.83 (m, 1H), 6.28-6.26 (d, J=7.8 Hz, 1H), 3.69 (s, 2H); 13C-NMR (400 MHz; DMSO): 173.86, 142.66, 137.11, 130.89, 130.04, 129.17, 127.51, 125.56, 123.89, 120.76, 115.95, 37.74.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
34 mL
Type
reactant
Reaction Step One
Quantity
340 mL
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solvent
Reaction Step One
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Quantity
0 (± 1) mol
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reactant
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Yield
84.4%

Synthesis routes and methods II

Procedure details

A diclofenac submicron cream was prepared as follows: Oil phase--diclofenac diethylammonium 12.2 g, MCT oil 170 g, LIPOID E-80 30 g, α-tocopherol succinate 0.4 g; Aqueous phase--EDTA disodium salt 1 g, EMULFOR EL-620 25 g, glycerol 17.5 g, preservatives (methyl and propyl parabens) 0.5 g, reverse osmosis purified water to 1000 g.
Name
diclofenac diethylammonium
Quantity
12.2 g
Type
reactant
Reaction Step One
[Compound]
Name
oil
Quantity
170 g
Type
reactant
Reaction Step Two
Quantity
0.4 g
Type
reactant
Reaction Step Three
Quantity
1 g
Type
reactant
Reaction Step Four
Quantity
25 g
Type
reactant
Reaction Step Five
[Compound]
Name
methyl and propyl parabens
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0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
17.5 g
Type
solvent
Reaction Step Seven

Synthesis routes and methods III

Procedure details

The same procedure as in Example 1 given in Japanese Pat. No. 374/1980 was employed using 3.10 g of 2,6-dichloroaniline, 0.10 g of cuprous bromide, 2.80 g of potassium carbonate and 10 ml of dimethyl sulfoxide except that potassium o-bromophenylacetate was replaced with 4.17 g of potassium o-chlorophenylacetate. o-(2,6-Dichloroanilino)phenylacetic acid was not obtained at all.
Quantity
3.1 g
Type
reactant
Reaction Step One
[Compound]
Name
cuprous bromide
Quantity
0.1 g
Type
reactant
Reaction Step Two
Quantity
2.8 g
Type
reactant
Reaction Step Three
Name
potassium o-bromophenylacetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
potassium o-chlorophenylacetate
Quantity
4.17 g
Type
reactant
Reaction Step Five
Quantity
10 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods IV

Procedure details

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Synthesis routes and methods V

Procedure details

To 40 ml of a 15% ethanol solution of potassium hydroxide was added 1.7 g of N,N-dimethyl-o-(2,6-dichloroanilino)phenylacetamide, and the mixture was agitated under reflux for 4 hours. After completion of the reaction, the solvent was removed by distillation under reduced pressure, and 30 ml of water was added to the residue and the mixture was made acidic by hydrochloric acid at a temperature lower than 5° C. The precipitated crystal was recovered by filtration under suction, washed with water and dried. Recrystallization from a mixed solvent of ether and petroleum ether gave 1.45 g of a colorless crystal having a melting point of 158° to 160° C. The yield was 92.9%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
reactant
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Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
92.9%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
373,000
Citations
TJ Gan - Current medical research and opinion, 2010 - Taylor & Francis
… Nonetheless, as with all NSAIDs, topical formulations of diclofenac carry a … of diclofenac topicals are currently available; diclofenac sodium gel (Voltaren Gel and Solaraze), diclofenac …
Number of citations: 637 www.tandfonline.com
RE Small - Clinical pharmacy, 1989 - europepmc.org
… The most frequent adverse effects reported for diclofenac were gastrointestinal, but these … , diclofenac caused fewer central nervous system reactions than indomethacin. Diclofenac is …
Number of citations: 227 europepmc.org
L Li, G Rossoni, A Sparatore, LC Lee… - Free Radical Biology …, 2007 - Elsevier
… S-diclofenac exhibits greater anti-inflammatory activity than the parent diclofenac molecule in a … -inflammatory effect of S-diclofenac with that of diclofenac (administered with or without a …
Number of citations: 404 www.sciencedirect.com
W Tang - Current drug metabolism, 2003 - ingentaconnect.com
… Therapeutic use of diclofenac is associated with rare but sometimes fatal … of diclofenac catalyzed by CYP enzymes. The reactive intermediates in this case were presumably diclofenac 1',…
Number of citations: 261 www.ingentaconnect.com
AR Sallmann - The American Journal of Medicine, 1986 - Elsevier
… The purpose in developing diclofenac sodium was to synthesize a … The result was diclofenac sodium, which has an acidity … date have indicated that diclofenac sodium was synthesized …
Number of citations: 206 www.sciencedirect.com
DW Scholer, EC Ku, I Boettcher, A Schweizer - The American journal of …, 1986 - Elsevier
Diclofenac sodium is the active ingredient in Voltaren, a nonsteroidal anti-inflammatory drug designed by selection of appropriate physicochemical and steric properties. Its …
Number of citations: 178 www.sciencedirect.com
CM Adeyeye, PK Li - Analytical profiles of drug substances, 1990 - Elsevier
Publisher Summary This chapter discusses diclofenac sodium, a synthetic, nonsteroidal anti-inflammatory and analgesic compound is an odorless, white to off-white crystalline, slightly …
Number of citations: 93 www.sciencedirect.com
M Schmitt-Jansen, P Bartels, N Adler… - Analytical and …, 2007 - Springer
… Phototransformation of diclofenac was reported from laboratory assays as well as in natural … of diclofenac to aquatic organisms. In this study the phytotoxicity of diclofenac exposed to …
Number of citations: 208 link.springer.com
R Altman, B Bosch, K Brune, P Patrignani, C Young - Drugs, 2015 - Springer
… The advent of topical formulations of diclofenac enabled local treatment of pain and … absorption of diclofenac. SoluMatrix diclofenac, consisting of submicron particles of diclofenac free …
Number of citations: 452 link.springer.com
MA Mibielli, M Geller, JC Cohen… - … medical research and …, 2009 - Taylor & Francis
… , Group DB (50 mg diclofenac plus 50 mg thiamine, 50 mg pyridoxine and 1 mg cyanocobalamin) or diclofenac monotherapy, Group D (50mg diclofenac). The study period lasted a …
Number of citations: 259 www.tandfonline.com

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